2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride
Description
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzoxazole heterocycle linked to an ethanesulfonyl chloride group. The benzoxazole moiety, comprising fused benzene and oxazole rings, introduces both electron-withdrawing and aromatic properties, which influence the compound’s reactivity and applications. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNKLDDBDXSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target.
Biochemical Pathways
Benzoxazole derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and biological context.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities
Cellular Effects
Benzoxazole derivatives have been reported to exhibit anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and studied for their in vitro antimicrobial and anticancer activities.
Biological Activity
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. Its structure features a benzoxazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses. The sulfonyl chloride group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are crucial for its biological effects.
Antimicrobial Activity
Research indicates that compounds with a benzoxazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis while displaying lower activity against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 50 |
| 2 | Escherichia coli | 200 |
| 3 | Candida albicans | 100 |
| 4 | Staphylococcus aureus | 75 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Various compounds have shown cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. In particular, compounds derived from benzoxazole have been noted for their ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of benzoxazole derivatives, it was found that certain modifications to the benzoxazole ring significantly enhanced activity against MCF-7 cells. The most potent compound exhibited an IC50 value of 10 μM, indicating strong anticancer properties .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | A549 | 15 |
| C | PC3 | 20 |
| D | HCT-116 | 12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that substituents on the benzoxazole ring significantly influence the biological activity of the compounds. Electron-donating groups tend to enhance antimicrobial and anticancer activities, while electron-withdrawing groups may reduce efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Below is a detailed comparison of 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride with analogous compounds, emphasizing structural variations, physicochemical properties, and inferred reactivity.
Table 1: Comparative Analysis of Sulfonyl Chlorides
Structural and Electronic Effects
- Benzoxazole vs. Nitrophenyl (Entry 1 vs. In contrast, the nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride is a stronger electron-withdrawing substituent, likely increasing sulfonyl chloride reactivity toward nucleophiles .
- Aliphatic Fluorinated Systems (Entry 3,3-difluorocyclopentane): Fluorination enhances electrophilicity and stability against hydrolysis compared to non-fluorinated aliphatic analogs. However, the absence of aromaticity may limit applications requiring π-π interactions .
- Benzopyran vs. Benzoxazole (Entry 2-(difluoromethyl)-benzopyran) : Benzopyran’s oxygen-containing six-membered ring introduces distinct steric and electronic profiles. The difluoromethyl group increases lipophilicity, which may improve membrane permeability in bioactive molecules .
Notes on Data Consistency and Limitations
- The molecular formula for 2,3-dihydro-1H-indene-4-sulfonyl chloride (C₃HBrClNO₂S₂) in the source appears inconsistent with the compound’s expected structure. A corrected formula (C₉H₉ClO₂S) is proposed based on the indene scaffold .
- CAS numbers and molecular weights for some compounds (e.g., N-ethyl-N-propylsulfamoyl chloride) were unavailable in the source, limiting direct comparisons .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride?
- Methodology : Synthesis typically involves sulfonation of 3-(2-hydroxyethyl)-1,2-benzoxazole followed by chlorination using agents like thionyl chloride. Characterization requires HPLC for purity validation (>95% as per standard protocols) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) and FTIR can verify molecular weight (C₉H₇ClN₂O₃S; ~258.68 g/mol) and functional groups (e.g., sulfonyl chloride stretch at ~1370–1350 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?
- Methodology : Conduct accelerated stability studies under humidity (e.g., 40°C/75% RH), light exposure, and inert atmospheres. Monitor degradation via HPLC and TLC. Store in airtight containers at 2–8°C, avoiding moisture and heat (decomposes above 150°C). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid aqueous environments to prevent hydrolysis to sulfonic acids. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the reactivity of the sulfonyl chloride group enable selective nucleophilic substitutions in complex syntheses?
- Methodology : The electrophilic sulfonyl chloride reacts with amines (e.g., to form sulfonamides) or alcohols (to form sulfonate esters). Optimize reaction conditions (e.g., solvent polarity, base strength) using kinetic studies. Monitor reaction progress via LC-MS and isolate products via column chromatography. For mechanistic insights, employ DFT calculations to model transition states .
Q. What role does the benzoxazole moiety play in modulating biological activity for CNS drug candidates?
- Methodology : Compare the compound’s benzoxazole core to analogs in antipsychotics (e.g., risperidone’s 6-fluoro-1,2-benzoxazol-3-yl group). Conduct in vitro binding assays (e.g., dopamine D2 and 5-HT2A receptors) and evaluate lipophilicity (logP) via shake-flask methods to correlate structure-activity relationships (SAR) .
Q. What computational approaches are used to predict the electronic effects of substituents on sulfonyl chloride reactivity?
- Methodology : Perform quantum mechanical calculations (e.g., Gaussian) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Molecular dynamics (MD) simulations can model solvation effects. Validate predictions experimentally via Hammett plots using para-substituted aryl sulfonyl chlorides .
Q. How can researchers mitigate risks from decomposition products during high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
